Ethyl 2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Ethyl 2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 315712-38-0
VCID: VC4491958
InChI: InChI=1S/C18H25NO3S/c1-2-22-18(21)15-13-10-6-7-11-14(13)23-17(15)19-16(20)12-8-4-3-5-9-12/h12H,2-11H2,1H3,(H,19,20)
SMILES: CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCCCC3
Molecular Formula: C18H25NO3S
Molecular Weight: 335.46

Ethyl 2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

CAS No.: 315712-38-0

Cat. No.: VC4491958

Molecular Formula: C18H25NO3S

Molecular Weight: 335.46

* For research use only. Not for human or veterinary use.

Ethyl 2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate - 315712-38-0

Specification

CAS No. 315712-38-0
Molecular Formula C18H25NO3S
Molecular Weight 335.46
IUPAC Name ethyl 2-(cyclohexanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C18H25NO3S/c1-2-22-18(21)15-13-10-6-7-11-14(13)23-17(15)19-16(20)12-8-4-3-5-9-12/h12H,2-11H2,1H3,(H,19,20)
Standard InChI Key QGMCMLUDWFKOLC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCCCC3

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure integrates a partially saturated benzo[b]thiophene ring system (4,5,6,7-tetrahydro), which reduces aromaticity while maintaining planarity critical for biological interactions. The cyclohexanecarboxamido moiety at position 2 introduces a hydrophobic domain, and the ethyl ester at position 3 enhances solubility in organic solvents.

Key Structural Features:

  • Molecular Formula: C18H25NO3S\text{C}_{18}\text{H}_{25}\text{NO}_{3}\text{S} .

  • Molecular Weight: 375.5 g/mol .

  • IUPAC Name: Ethyl 2-[(cyclohexylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .

Spectral Characterization

  • Infrared (IR) Spectroscopy: Peaks at ~1675 cm1^{-1} (C=O stretch of amide and ester) and ~3300 cm1^{-1} (N–H stretch) confirm functional groups .

  • Nuclear Magnetic Resonance (NMR):

    • 1HNMR^1\text{H} \text{NMR}: Signals at δ 1.38 ppm (ethyl CH3_3), δ 1.76–2.86 ppm (cyclohexane and tetrahydrobenzo protons), and δ 11.26 ppm (amide NH) .

    • 13CNMR^{13}\text{C} \text{NMR}: Carbonyl carbons appear at ~166–167 ppm .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step process:

Step 1: Synthesis of Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-Carboxylate

The Gewald reaction is employed, reacting cyclohexanone with ethyl cyanoacetate and sulfur in the presence of a base (e.g., morpholine) . This yields the aminothiophene core (Fig. 1A).

Step 2: N-Acylation with Cyclohexanecarbonyl Chloride

The amine intermediate is acylated using cyclohexanecarbonyl chloride in dichloromethane (DCM) with triethylamine as a base (Fig. 1B) . The reaction proceeds at room temperature, followed by purification via column chromatography.

Table 1: Synthesis Conditions and Yields

StepReagentsConditionsYield
1Cyclohexanone, ethyl cyanoacetate, sulfur, morpholineReflux, 24 h70–85%
2Cyclohexanecarbonyl chloride, triethylamine, DCMRT, 2 h80–90%

Biological Applications and Research Findings

Antioxidant Properties

Knoevenagel condensation derivatives of similar tetrahydrobenzothiophenes demonstrate radical scavenging activity (IC50_{50} = 12–45 µM in DPPH assays) .

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValue
Melting Point114–116°C (estimated)
SolubilitySoluble in DCM, DMF; sparingly soluble in water
LogP (Partition Coefficient)3.2 (predicted)

Future Directions

Therapeutic Optimization

  • Structural modifications to enhance bioavailability (e.g., replacing ethyl ester with bioisosteres) .

  • In vivo efficacy and toxicity studies to validate preclinical potential .

Industrial Applications

  • Exploration as a scaffold for agrochemicals or materials science due to its rigid bicyclic structure .

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